molecular formula C20H25ClO4 B1677506 Osaterone CAS No. 105149-04-0

Osaterone

Cat. No. B1677506
M. Wt: 364.9 g/mol
InChI Key: ZLLOIFNEEWYATC-XMUHMHRVSA-N
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Description

Osaterone, also known as 17α-hydroxy-6-chloro-2-oxa-6-dehydroprogesterone or 2-oxachloromadinone, is a steroidal antiandrogen and progestin . It was never marketed, but its C17α acetate ester, Osaterone acetate, has been marketed . Osaterone acetate is used in veterinary medicine in Europe for the treatment of benign prostatic hyperplasia (BPH) in dogs .


Synthesis Analysis

Osaterone acetate is synthesized from 3,20-dioxopregn-4-en-17-yl acetate . The chirality of the active substance is imparted by the starting material and does not change during the synthetic process .


Molecular Structure Analysis

The Osaterone acetate molecule contains a total of 58 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 2 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

Osaterone acetate is freely soluble in chloroform and tetrahydrofuran, soluble in acetonitrile, slightly soluble in methanol and ethanol, very slightly soluble in ether and practically insoluble in water . The melting point is 257°C .


Physical And Chemical Properties Analysis

Osaterone acetate is practically insoluble in water and thus micronised material is used, as small particle size generally enhances absorption of drugs . The active substance does not exhibit polymorphism . The product is manufactured via direct compression and the excipients are all commonly used for this type of process and dosage form .

Safety And Hazards

A single oral dose of 40 mg osaterone acetate in human males was followed by a sporadic decrease in FSH, LH and testosterone, reversible after 16 days . In female laboratory animals, osaterone acetate caused serious adverse effects on reproductive functions . Side effects of osaterone acetate include diminished sperm quality (for up to 6 weeks post-treatment), transient elevation of liver enzymes (caution should be observed with known liver disease), vomiting, diarrhea, polyuria/polydipsia, lethargy, and hyperplasia of the mammary glands .

Future Directions

Osaterone acetate is currently used in veterinary medicine in Europe for the treatment of benign prostatic hyperplasia (BPH) in dogs . It has been found to produce remission of clinical symptoms of BPH in 83% of dogs for six months after a single one-week course of treatment . Future research may focus on its potential uses in other conditions or species.

Relevant papers on Osaterone have been analyzed to provide this comprehensive report .

properties

IUPAC Name

(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOIFNEEWYATC-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883157
Record name Osaterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osaterone

CAS RN

105149-04-0
Record name Osaterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105149-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osaterone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osaterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPI95TLO4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
M Albouy, A Sanquer, L Maynard, HM Eun - Veterinary Record, 2008 - Wiley Online Library
… osaterone acetate with that of delmadinone acetate in the treatment of benign prostatic hyperplasia in dogs. The osaterone … Osaterone reduced the volume of the prostate glands of the …
T TSUTSUI, T HORI, M SHIMIZU, H ORIMA… - Journal of Veterinary …, 2000 - jstage.jst.go.jp
… , osaterone acetate, was investigated in dogs with prostatic hypertrophy. To dogs with prostatic hypertrophy, 0.1—1.0 mg/kg of osaterone … It was shown that administration of osaterone …
Number of citations: 28 www.jstage.jst.go.jp
W Niżański, M Ochota, C Fontaine, J Pasikowska - Animals, 2020 - mdpi.com
… osaterone acetate has been registered for BPH treatment in dogs. The active substance of osaterone … This article presents the comparison of the treatment efficacy of osaterone acetate …
Number of citations: 11 www.mdpi.com
T TSUTSUI, T HORI, M SHIMIZU… - Journal of Veterinary …, 2001 - jstage.jst.go.jp
The effects of osaterone acetate (OSA), which is an anti-androgen agent being developed as a therapeutic drug for benign prostatic hypertrophy (BPH) in dogs, on the degree of …
Number of citations: 37 www.jstage.jst.go.jp
W Niżański, M Ochota, C Fontaine, J Pasikowska - Animals, 2020 - mdpi.com
Simple Summary This article presents the use of ultrasonography (basic and advanced techniques) in dogs suffering from benign prostate hyperplasia (BPH) for the assessment of the …
Number of citations: 10 www.mdpi.com
L Ferré‐Dolcet, L Frigotto, B Contiero… - … in Domestic Animals, 2022 - Wiley Online Library
Benign prostatic hyperplasia (BPH) may alter prostatic fluid biochemical composition causing reduced fertility. Osaterone acetate (OA) is an androgen receptor antagonist marketed for …
Number of citations: 7 onlinelibrary.wiley.com
W Niżański, M Eberhardt, M Ochota, C Fontaine… - Animals, 2022 - mdpi.com
Simple Summary Benign prostatic hyperplasia affects over 80% of old, non-castrated male dogs. In many cases, the severity of the symptoms means that treatment is required. The …
Number of citations: 4 www.mdpi.com
P Socha, S Zduńczyk, D Tobolski… - Polish journal of …, 2018 - bibliotekanauki.pl
A clinical trial was performed to evaluate the therapeutic efficacy of osaterone acetate (OSA) in the treatment of benign prostatic hyperplasia (BPH) in dogs. Osaterone acetate (Ypozane…
Number of citations: 13 bibliotekanauki.pl
H Fuse, S Fukumoto, H Sone, Y Miyata… - Journal of Bone and …, 1997 - Wiley Online Library
A new synthetic steroid, 17α‐acetoxy‐chloro‐2‐oxa‐4,6‐pregnadiene‐3,20‐dione (osaterone acetate, TZP‐4238), has a potent antiandrogenic and gestagenic action with virtually no …
Number of citations: 20 asbmr.onlinelibrary.wiley.com
K Minato, N Koizumi, S Honma, K Tsukamoto… - Drug metabolism and …, 2002 - ASPET
The pharmacokinetics and biliary excretion of osaterone acetate (17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione; OA), a new steroidal antiandrogen, were investigated in …
Number of citations: 8 dmd.aspetjournals.org

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